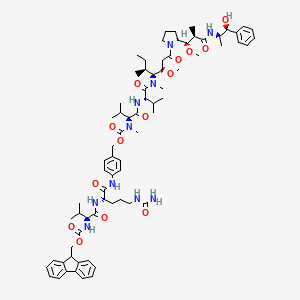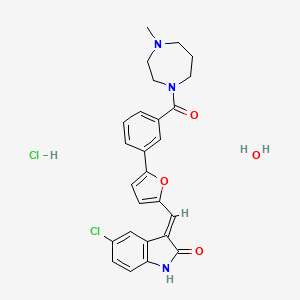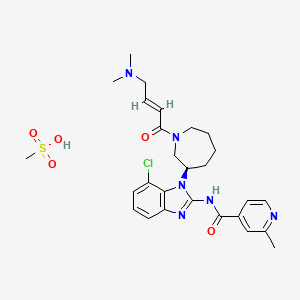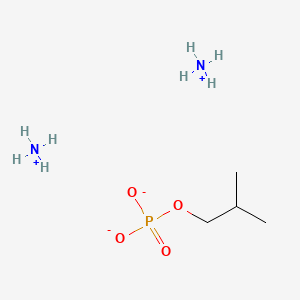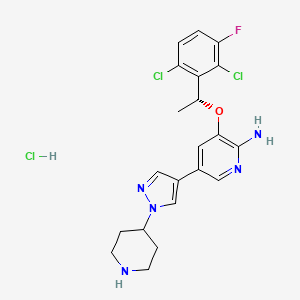
Crizotinib hydrochloride
Overview
Description
Crizotinib hydrochloride is an anti-cancer medication primarily used for the treatment of non-small cell lung carcinoma. It functions as a receptor tyrosine kinase inhibitor, targeting specific proteins involved in the growth and spread of cancer cells. This compound is known for its effectiveness in treating tumors that are positive for anaplastic lymphoma kinase or ROS1 rearrangements .
Mechanism of Action
Target of Action
Crizotinib hydrochloride is a receptor tyrosine kinase inhibitor that primarily targets anaplastic lymphoma kinase (ALK) , hepatocyte growth factor receptor (HGFR, c-MET) , ROS1 (c-ros) , and Recepteur d’Origine Nantais (RON) . These targets play crucial roles in cell proliferation and survival. For instance, when activated, ALK inhibits apoptosis and promotes cell proliferation .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. It binds within the ATP-binding pocket of target kinases, thereby blocking their phosphorylation and subsequent downstream signaling . This interaction results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the phosphorylation of STAT and p38/MAPAPKII pathways, leading to a decrease in cell proliferation . It also suppresses TGFβ signaling by blocking Smad phosphorylation, which is independent of its ALK/MET/ RON/ROS1 targets .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in cell viability and the induction of apoptosis . It also leads to a loss of cells bearing specific markers such as CD123 and TIM3 . At the molecular level, this compound treatment results in significant reductions in total and phosphorylated NFKB in all samples tested .
Safety and Hazards
Crizotinib may cause allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
Biochemical Analysis
Biochemical Properties
Crizotinib hydrochloride functions as a protein kinase inhibitor by competitive binding within the ATP-binding pocket of target kinases . It interacts with various enzymes and proteins, including the anaplastic lymphoma kinase (ALK) and ROS1 (c-ros oncogene 1) inhibitor . The nature of these interactions involves the inhibition of the kinase activity of the fusion protein, contributing to its anti-cancer properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the kinase activity of the fusion protein, which contributes to carcinogenesis and seems to drive the malignant phenotype . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its function as a protein kinase inhibitor. It exerts its effects at the molecular level by competitively binding within the ATP-binding pocket of target kinases . This results in the inhibition of the kinase activity of the fusion protein, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound shows a significant advantage over other treatments and has the longest overall survival among all ALK-inhibitors . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound predisposes to and exacerbates pulmonary arterial hypertension in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, including those involved in the metabolism of the liver (CYP3A4/CYP3A5-mediated) . It also has effects on metabolic flux or metabolite levels .
Subcellular Localization
It is known that distinct N-terminal fusion partners drive differential subcellular localization, which imparts distinct cell signaling and oncogenic properties of different, clinically relevant ROS1 RTK fusion proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of crizotinib hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Crizotinib hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Crizotinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and cancer cell proliferation.
Medicine: Widely used in clinical trials for the treatment of various cancers, including non-small cell lung carcinoma and anaplastic large cell lymphoma.
Industry: Employed in the development of new anti-cancer drugs and therapeutic strategies
Comparison with Similar Compounds
Alectinib: Another receptor tyrosine kinase inhibitor used for the treatment of non-small cell lung carcinoma.
Ceritinib: A selective inhibitor of anaplastic lymphoma kinase used in cancer therapy.
Brigatinib: Targets anaplastic lymphoma kinase and is used for treating non-small cell lung carcinoma.
Uniqueness of Crizotinib Hydrochloride: this compound is unique due to its dual inhibition of anaplastic lymphoma kinase and ROS1, making it effective against a broader range of tumors. Additionally, its ability to overcome resistance mechanisms in cancer cells further enhances its therapeutic potential .
Properties
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDNHKQCPIBABF-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856162 | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415560-69-8 | |
| Record name | 2-Pyridinamine, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)

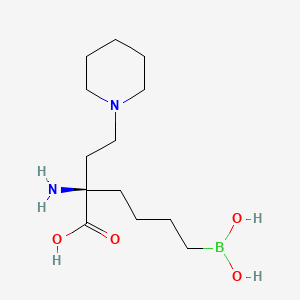


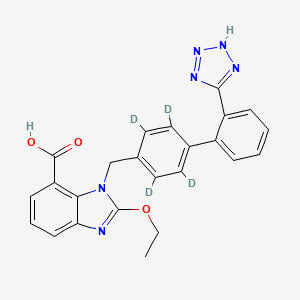

![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)
